molecular formula C8H10N2O3 B2862815 5-(Dimethylamino)-2-nitrophenol CAS No. 14703-83-4

5-(Dimethylamino)-2-nitrophenol

Cat. No.: B2862815
CAS No.: 14703-83-4
M. Wt: 182.179
InChI Key: NDGHFOLJNKSCOW-UHFFFAOYSA-N
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Description

5-(Dimethylamino)-2-nitrophenol is an organic compound characterized by the presence of a dimethylamino group and a nitro group attached to a phenol ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(Dimethylamino)-2-nitrophenol typically involves nitration and amination reactionsThe reaction conditions often involve the use of nitrating agents such as nitric acid and sulfuric acid, followed by the reaction with dimethylamine under controlled temperature and pH conditions .

Industrial Production Methods

In industrial settings, the production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reagent concentrations are crucial for large-scale production .

Chemical Reactions Analysis

Types of Reactions

5-(Dimethylamino)-2-nitrophenol undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones.

    Reduction: Reduction of the nitro group can yield amines.

    Substitution: Electrophilic substitution reactions can occur at the aromatic ring.

Common Reagents and Conditions

Major Products Formed

    Oxidation: Quinones

    Reduction: Amines

    Substitution: Halogenated or nitrated derivatives

Scientific Research Applications

5-(Dimethylamino)-2-nitrophenol has several applications in scientific research:

Mechanism of Action

The mechanism of action of 5-(Dimethylamino)-2-nitrophenol involves its interaction with molecular targets such as enzymes and receptors. The dimethylamino group can participate in hydrogen bonding and electrostatic interactions, while the nitro group can undergo redox reactions. These interactions can modulate the activity of enzymes and affect cellular pathways .

Comparison with Similar Compounds

Similar Compounds

Properties

IUPAC Name

5-(dimethylamino)-2-nitrophenol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10N2O3/c1-9(2)6-3-4-7(10(12)13)8(11)5-6/h3-5,11H,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NDGHFOLJNKSCOW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C1=CC(=C(C=C1)[N+](=O)[O-])O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

182.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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